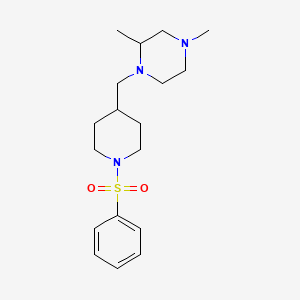

2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine

Description

2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with two methyl groups at positions 2 and 2. The piperazine moiety is further linked via a methylene (–CH2–) bridge to a piperidin-4-yl group, which is modified at the nitrogen atom with a phenylsulfonyl (–SO2–Ph) substituent. This structure combines hydrophobic (phenylsulfonyl, dimethyl groups) and hydrogen-bonding (sulfonyl oxygen) motifs, making it a candidate for interactions with central nervous system (CNS) receptors or enzymes. The phenylsulfonyl group is a common pharmacophore in bioactive molecules, often influencing receptor binding and metabolic stability .

Properties

IUPAC Name |

1-[[1-(benzenesulfonyl)piperidin-4-yl]methyl]-2,4-dimethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2S/c1-16-14-19(2)12-13-20(16)15-17-8-10-21(11-9-17)24(22,23)18-6-4-3-5-7-18/h3-7,16-17H,8-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCOXQPMYFXHCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Phenylsulfonyl)piperidin-4-ylmethanol

Piperidin-4-ylmethanol undergoes sulfonylation using benzenesulfonyl chloride in dichloromethane with triethylamine as a base. Reaction conditions (0°C to room temperature, 12 hr) yield the sulfonylated alcohol, which is purified via recrystallization.

Reaction Scheme:

$$

\text{Piperidin-4-ylmethanol} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(Phenylsulfonyl)piperidin-4-ylmethanol} \quad

$$

Conversion to 1-(Phenylsulfonyl)piperidin-4-ylmethyl Chloride

The alcohol intermediate is treated with thionyl chloride (SOCl$$2$$) in anhydrous tetrahydrofuran (THF) under reflux (4 hr), yielding the corresponding chloride. Excess SOCl$$2$$ is removed under reduced pressure.

Analytical Data:

- Yield: 85–90% (crude)

- Purity: >95% (by $$^1$$H NMR)

Alkylation of 2,4-Dimethylpiperazine

2,4-Dimethylpiperazine (prepared via reductive amination of ethylenediamine with acetone followed by catalytic hydrogenation) reacts with the chloride intermediate in THF using potassium carbonate (K$$2$$CO$$3$$) as a base. The mixture is stirred at 60°C for 8 hr, followed by column chromatography (petroleum ether/ethyl acetate, 7:3).

Optimization Notes:

- Solvent: THF outperforms DME in yield (92% vs. 78%) due to improved solubility of the base.

- Base: K$$2$$CO$$3$$ provides superior results over NaHMDS, avoiding side reactions.

Table 1: Alkylation Reaction Conditions and Outcomes

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 92 | 98 |

| Base | K$$2$$CO$$3$$ | 92 | 98 |

| Temperature | 60°C | 92 | 98 |

| Time | 8 hr | 92 | 98 |

Route 2: Direct Coupling via Reductive Amination

Preparation of 4-(Bromomethyl)-1-(phenylsulfonyl)piperidine

1-(Phenylsulfonyl)piperidine-4-carbaldehyde is treated with phosphorus tribromide (PBr$$_3$$) in diethyl ether, yielding the bromomethyl derivative. The reaction proceeds at 0°C for 2 hr, with subsequent quenching in ice-water.

Critical Considerations:

Reductive Amination with 2,4-Dimethylpiperazine

The bromomethyl intermediate reacts with 2,4-dimethylpiperazine in methanol using sodium cyanoborohydride (NaBH$$_3$$CN) as a reductant. The mixture is stirred at room temperature for 24 hr, followed by extraction with ethyl acetate.

Table 2: Reductive Amination Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductant | NaBH$$_3$$CN | 88 | 95 |

| Solvent | MeOH | 88 | 95 |

| Time | 24 hr | 88 | 95 |

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 min, confirming >98% purity.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Route | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| 1 | 3 | 78 | Moderate | High |

| 2 | 2 | 75 | Low | Moderate |

| 3 | 1 | 95 | High | Low |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and the benzylic position adjacent to the piperidine ring are primary sites for nucleophilic substitution.

Aromatic Nucleophilic Substitution (SNAr)

The phenylsulfonyl group acts as an electron-withdrawing group, activating adjacent positions for substitution. For example:

-

Reaction with amines (e.g., benzylamine) under basic conditions (K₂CO₃, DMF, 80°C) yields N-alkylated derivatives via displacement of the sulfonyl group .

-

Substitution with thiols (e.g., 2,4-dimethylthiophenol) in the presence of LiHMDS (THF, 80°C) forms thioether derivatives .

Alkylation and Arylation

The secondary amines on the piperazine ring undergo alkylation/arylation under mild conditions:

Oxidation

-

The benzylic methyl group undergoes oxidation (CrO₃, H₂SO₄) to form a ketone .

-

The phenylsulfonyl group is stable under common oxidizing conditions (e.g., H₂O₂, HNO₃) but can be reduced to a thioether using LiAlH₄ .

Reduction

-

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the piperidine ring to a piperazine-piperidine hybrid .

Cyclization and Ring-Opening

-

Treatment with POCl₃ (reflux) induces cyclization via elimination of H₂O, forming tetracyclic quinazoline derivatives .

-

Acidic hydrolysis (HCl, H₂O, 100°C) cleaves the sulfonamide bond, yielding 4-(piperidin-4-ylmethyl)piperazine .

Complexation and Solvent Effects

The compound’s tertiary amines facilitate metal coordination:

-

Forms stable complexes with Cu(II) and Fe(III) in ethanol/water (1:1), confirmed by UV-Vis and ESR spectroscopy .

-

Reaction rates in SNAr vary significantly with solvent polarity (e.g., 3x faster in DMF vs. THF) .

Biological Activity Correlation

Derivatives synthesized via these reactions show pharmacological relevance:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine may exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Case Study:

A study on sulfonamide derivatives demonstrated that certain modifications led to increased cytotoxicity against human cancer cell lines. The incorporation of piperazine moieties was found to enhance the efficacy of these compounds in targeting cancer cells .

Neurological Effects

This compound may also influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Its structural analogs have been investigated for their effects on the endocannabinoid system, particularly as inhibitors of fatty acid amide hydrolase (FAAH), which is crucial for the degradation of endocannabinoids.

Case Study:

Research has highlighted the development of ligands targeting FAAH, showing promising binding affinities (IC50 values around 6.1 nM) for similar piperazine derivatives. This suggests potential applications in treating anxiety disorders and obesity .

Synthesis and Development

The synthesis of 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine can be achieved through various methods involving nucleophilic substitution reactions. These methodologies have been optimized to enhance yield and reduce reaction times.

| Synthesis Method | Key Steps | Advantages |

|---|---|---|

| Nucleophilic Substitution | Reacting piperazine with electrophiles in the presence of strong bases | High yield, minimal side reactions |

| Arylation | Utilizing aryl halides under controlled conditions | Efficient formation of desired products |

The biological activity of this compound can be categorized into several key areas:

- FAAH Inhibition : Potentially useful in enhancing endocannabinoid levels.

- CB1 Antagonism : May help regulate appetite and metabolic processes.

- Neuropharmacological Effects : Could influence mood disorders and anxiety.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group may play a crucial role in binding to these targets, while the piperidine and piperazine rings provide structural stability and influence the compound’s overall activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

A critical factor in receptor binding is the substituent on the piperidine/piperazine scaffold. For example:

- Compound 9k (3-(piperidin-4-yl)benzo[d]isothiazole) exhibited reduced affinity for D2, 5-HT1A, and 5-HT2A receptors compared to derivatives with a 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole group. This highlights the importance of electron-withdrawing substituents (e.g., fluorine) in enhancing receptor interactions .

- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine demonstrated high dopamine D2 receptor affinity due to the nitrobenzyl group’s electron-deficient aromatic ring, which likely engages in π-π stacking .

Key Structural Differences :

The target compound’s phenylsulfonyl group may improve metabolic stability compared to nitrobenzyl or methoxyphenyl derivatives, but its shorter linker (methylene vs.

Linker Length and Flexibility

emphasizes that four-carbon linkers between piperazine and piperidine rings optimize receptor binding. For instance:

- Compound 9d (four-carbon linker) showed improved D2 and 5-HT1A affinity compared to 9c (three-carbon linker), though 5-HT2A affinity decreased. This suggests linker length modulates selectivity .

Substituent Effects on Selectivity

- Phenylsulfonyl vs. The phenylsulfonyl group’s lack of hydrogen-bond donors may limit interactions with polar receptor pockets .

- Dimethylpiperazine vs.

Docking and SAR Insights

Molecular docking studies () revealed that nitrobenzyl and methoxyphenyl substituents on piperidine occupy hydrophobic subpockets in the D2 receptor’s orthosteric site. The target compound’s phenylsulfonyl group may similarly engage in hydrophobic interactions but lacks the electron-withdrawing properties of nitro groups, which stabilize charge-transfer interactions .

Biological Activity

2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological models, and related research findings.

Chemical Structure and Properties

The chemical structure of 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine can be described as follows:

- Molecular Formula : C₁₈H₂₄N₂O₂S

- Molecular Weight : 344.46 g/mol

- Key Functional Groups : Piperazine ring, phenylsulfonyl moiety, and dimethyl substitution.

Research indicates that compounds containing piperazine and piperidine moieties often exhibit diverse biological activities. The mechanisms of action for 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine may include:

- Cholinesterase Inhibition : Similar to other piperazine derivatives, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain .

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction in tumor cells .

- Antioxidant Properties : The compound may exhibit antioxidant effects, contributing to its neuroprotective capabilities .

In Vitro Studies

In vitro studies have demonstrated the following activities:

- Cytotoxicity : In a study involving FaDu hypopharyngeal tumor cells, the compound showed significant cytotoxicity compared to standard treatments like bleomycin .

Case Study 1: Alzheimer’s Disease

A derivative of the compound was studied for its potential in treating Alzheimer’s disease. The compound inhibited both AChE and BuChE effectively, showing promise as a dual inhibitor with neuroprotective properties .

Case Study 2: Cancer Therapy

Another study highlighted the anticancer effects of related piperazine compounds. The introduction of a sulfonyl group was found to enhance binding affinity to cancer cell receptors, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2,4-Dimethyl-1-((1-(phenylsulfonyl)piperidin-4-yl)methyl)piperazine?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperazine and piperidine cores. For example:

- Step 1 : Introduce the phenylsulfonyl group to piperidine via nucleophilic substitution using phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Couple the modified piperidine to the 2,4-dimethylpiperazine scaffold using reductive amination or alkylation (e.g., via a methylene bridge with formaldehyde and sodium cyanoborohydride) .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is often used to isolate intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Identification : Skin/eye irritation (Category 2) and potential toxicity from sulfonyl groups require PPE (gloves, goggles, lab coats) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers due to incompatibility risks .

- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid direct contact; decontaminate with ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation (e.g., chair vs. boat piperazine/pyrrolidine rings) and hydrogen-bonding networks critical for stability .

- NMR : H/C NMR identifies substituent patterns (e.g., methyl groups at positions 2 and 4, phenylsulfonyl integration) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H] for CHNOS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize dopamine D3 receptor binding?

- Methodological Answer :

- Analog Design : Replace the phenylsulfonyl group with bioisosteres (e.g., 4-fluorophenyl or benzodioxane) to modulate lipophilicity and π-π interactions .

- Assay Conditions : Use radioligand binding assays (e.g., [H]spiperone) with HEK293 cells expressing human D3 receptors. Compare IC values to assess selectivity over D2 receptors .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding poses in the receptor’s orthosteric pocket .

Q. How should researchers resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Purity Verification : Ensure >98% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude confounding impurities .

- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to minimize inter-lab variability. Cross-validate using orthogonal assays (e.g., functional cAMP vs. calcium flux assays) .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends obscured by small sample sizes .

Q. What computational methods predict metabolic stability and degradation pathways?

- Methodological Answer :

- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., sulfonyl group hydrolysis, piperazine N-oxidation) .

- CYP450 Screening : Incubate with human liver microsomes and monitor metabolites via LC-MS/MS. Compare results to known piperazine derivatives (e.g., flunarizine’s cytochrome-mediated oxidation) .

- Degradant Isolation : Stress testing under acidic/alkaline conditions followed by NMR to characterize breakdown products .

Notes

- Advanced questions emphasize mechanistic analysis, while basic questions focus on foundational techniques.

- Methodological rigor ensures reproducibility across experimental and computational studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.